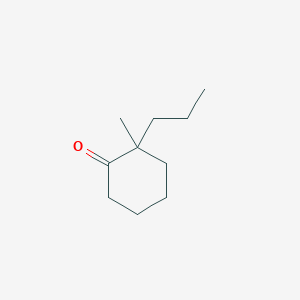

2-Methyl-2-propyl-cyclohexanone

Description

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-methyl-2-propylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-3-7-10(2)8-5-4-6-9(10)11/h3-8H2,1-2H3 |

InChI Key |

XPDCYLHNNYXXFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCCC1=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methylcyclohexanone (C₇H₁₂O)

- Structure : A simpler analog with only a methyl group at the 2-position.

- Physical Properties: Lower molecular weight (112.17 g/mol) compared to 2-methyl-2-propyl-cyclohexanone (154.27 g/mol), resulting in a lower boiling point and higher volatility.

- Applications: Widely used as a solvent and intermediate in organic synthesis, as noted in industrial chemical dictionaries .

(2S,5R)-2-Isopropyl-5-methylcyclohexanone (C₁₁H₂₀O)

- Structure : Features isopropyl and methyl groups at positions 2 and 5, respectively, introducing stereochemical complexity.

- Synthesis : Synthesized via condensation with hydrazides in the presence of glacial acetic acid, as demonstrated in recent studies .

- Applications : Used in the production of cyclopropanecarboxylic acid derivatives for food additives, highlighting its role in regulated industrial processes .

2-Benzyl-6-methylcyclohexanone (C₁₄H₁₈O)

- Structure : Contains a benzyl group at position 2 and a methyl group at position 5.

- Physical Properties : Higher molecular weight (202.29 g/mol) and aromaticity contribute to increased melting point and reduced solubility in polar solvents.

- Applications : Likely serves as an intermediate in pharmaceuticals or fragrances due to its aromatic moiety .

2-Chlorocyclohexanone (C₆H₉ClO)

- Structure : Substituted with a chlorine atom at the 2-position.

- Reactivity: The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than alkyl-substituted cyclohexanones.

- Applications: Key intermediate in pharmaceutical synthesis, notably for 1-chloro-2-methylenecyclohexane and related compounds .

Data Table: Comparative Analysis of Cyclohexanone Derivatives

Key Findings and Insights

- Steric Effects: Bulkier substituents (e.g., propyl, benzyl) reduce reaction rates in nucleophilic additions due to increased steric hindrance, as seen in comparisons between this compound and 2-methylcyclohexanone .

- Electronic Effects: Electron-withdrawing groups (e.g., chlorine) enhance carbonyl reactivity, whereas alkyl groups (methyl, propyl) exhibit electron-donating effects, stabilizing enolate intermediates .

- Synthetic Pathways: Condensation and alkylation are common methods for substituted cyclohexanones, with stereochemical outcomes dependent on substituent positions and catalysts .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-2-propyl-cyclohexanone, and how can reaction conditions influence product distribution?

- Methodological Answer : Acid-catalyzed dehydration of substituted cyclohexanols is a common approach. For example, methylcyclohexanol derivatives undergo dehydration via carbocation intermediates, where reaction conditions (e.g., acid strength, temperature) dictate product selectivity. Competing mechanisms (e.g., E1, E2) may lead to mixtures of alkenes and cyclic ethers. Gas Chromatography (GC) with flame ionization detection is critical for resolving and quantifying products .

Q. How can 1H NMR spectroscopy validate the structural purity of this compound?

- Methodological Answer : High-resolution 1H NMR analysis identifies characteristic signals for the cyclohexanone carbonyl group (~2.1–2.4 ppm), methyl groups (0.8–1.5 ppm), and propyl substituents (1.2–1.8 ppm). Integration ratios and splitting patterns distinguish regioisomers or impurities. For example, diastereotopic protons in the cyclohexane ring exhibit distinct coupling constants, confirming stereochemical integrity .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized this compound?

- Methodological Answer : GC-MS and HPLC with UV/Vis or refractive index detection are preferred. GC-MS enables identification of volatile byproducts (e.g., alkenes or alcohols) via fragmentation patterns, while HPLC resolves non-volatile impurities. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Steric hindrance from the 2-propyl and 2-methyl groups directs nucleophiles (e.g., Grignard reagents) to the less hindered axial or equatorial positions. Computational studies (DFT/B3LYP) model transition-state geometries to predict regioselectivity. Experimental validation involves kinetic monitoring of competing pathways using in situ IR spectroscopy .

Q. What strategies resolve contradictions in thermodynamic stability data for this compound derivatives?

- Methodological Answer : Discrepancies in enthalpy of combustion (ΔcH°) or formation (ΔfH°) arise from impurities or measurement techniques (e.g., bomb calorimetry vs. computational estimates). Cross-validation using multiple methods (e.g., DSC for phase transitions, coupled with ab initio calculations) improves reliability. Peer-reviewed databases like NIST Chemistry WebBook provide benchmark data .

Q. How can advanced kinetic modeling optimize the catalytic hydrogenation of this compound to its alcohol derivative?

- Methodological Answer : Langmuir-Hinshelwood kinetics model adsorption/desorption equilibria of H₂ and substrate on heterogeneous catalysts (e.g., Pd/C). Reaction rate constants are derived from pressure-drop measurements in a Parr reactor. Activation energy barriers are calculated using Arrhenius plots under varied temperatures (25–80°C) .

Q. What mechanistic insights explain deviations from Zaitsev’s rule during dehydrohalogenation of this compound precursors?

- Methodological Answer : Steric hindrance or transition-state stabilization via hyperconjugation may favor less substituted alkenes. Isotopic labeling (e.g., D₂O quenching) tracks hydrogen migration pathways. Competitive experiments with substituted analogs (e.g., 4-methyl derivatives) isolate electronic vs. steric contributions .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.